molecular formula C15H21IO3 B14151459 Benzoic acid, 2-iodo-5-(octyloxy)- CAS No. 89031-97-0

Benzoic acid, 2-iodo-5-(octyloxy)-

Katalognummer: B14151459
CAS-Nummer: 89031-97-0
Molekulargewicht: 376.23 g/mol
InChI-Schlüssel: GDEQHDHAKKVJLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 2-iodo-5-(octyloxy)-: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an iodine atom at the second position and an octyloxy group at the fifth position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method starts with the nitration of 0-chloro-benzoic acid, followed by reduction, diazotization, and iodination . The octyloxy group can be introduced through an etherification reaction using octanol and a suitable catalyst.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Benzoic acid, 2-iodo-5-(octyloxy)- can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other functional groups.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with different functional groups, while reduction can produce alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 2-iodo-5-(octyloxy)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of benzoic acid, 2-iodo-5-(octyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and octyloxy group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Benzoic acid, 2-iodo-5-(octyloxy)- is unique due to the presence of both the iodine atom and the octyloxy group, which confer distinct chemical properties and potential applications. Its combination of functional groups makes it a versatile compound for various scientific and industrial uses.

Eigenschaften

CAS-Nummer

89031-97-0

Molekularformel

C15H21IO3

Molekulargewicht

376.23 g/mol

IUPAC-Name

2-iodo-5-octoxybenzoic acid

InChI

InChI=1S/C15H21IO3/c1-2-3-4-5-6-7-10-19-12-8-9-14(16)13(11-12)15(17)18/h8-9,11H,2-7,10H2,1H3,(H,17,18)

InChI-Schlüssel

GDEQHDHAKKVJLW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC1=CC(=C(C=C1)I)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.